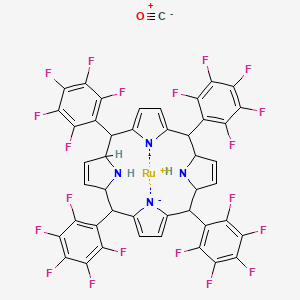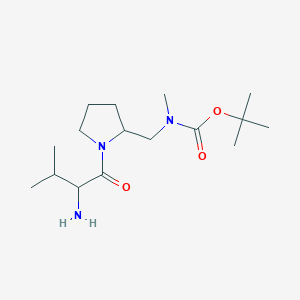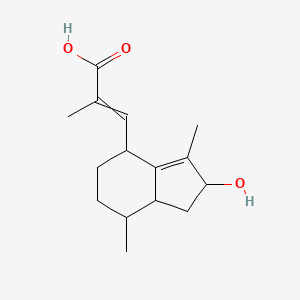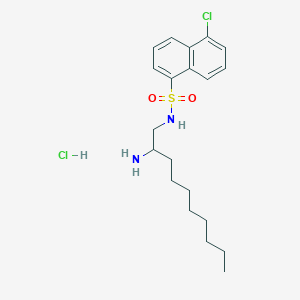![molecular formula C44H35N3O B14786785 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of two benzene rings connected by a single methane group The structure of this compound includes a biindole moiety, which is a fused ring system consisting of two indole units
Métodos De Preparación
The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a benzhydryl piperazine derivative with a suitable electrophile. The reaction conditions typically involve the use of a strong base and an appropriate solvent. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Aplicaciones Científicas De Investigación
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways .
Mecanismo De Acción
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide can be compared with other similar compounds such as benzimidazoles and other benzhydryl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, benzimidazoles are known for their broad spectrum of biological activities, including anticancer and antiviral properties . The unique structure of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide may confer distinct properties that make it suitable for specific applications.
Propiedades
Fórmula molecular |
C44H35N3O |
|---|---|
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C44H35N3O/c48-40(28-30-16-4-1-5-17-30)46-36-25-13-10-22-33(36)29-39-42(34-23-11-14-26-37(34)45-39)43-35-24-12-15-27-38(35)47-44(43)41(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27,41,45,47H,28-29H2,(H,46,48) |
Clave InChI |
HQLMOHFYTTXPSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=C(C4=CC=CC=C4N3)C5=C(NC6=CC=CC=C65)C(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)

![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)

![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)

![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)


